molecular formula C13H14N2O5 B1390956 [1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 1179367-19-1

[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Cat. No. B1390956
CAS RN: 1179367-19-1
M. Wt: 278.26 g/mol
InChI Key: YNZIDRBYLJOMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, commonly referred to as MDIA, is an organic compound belonging to the class of imidazoles. It is a white, crystalline solid with a molecular weight of 324.37 g/mol. MDIA has been used in a variety of scientific research applications, including its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Enzymatic Remediation of Organic Pollutants

Compounds similar to [1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid may play a role in the enzymatic remediation of organic pollutants. The use of redox mediators in combination with oxidoreductive enzymes, such as laccases and peroxidases, has been explored for the degradation of recalcitrant compounds in wastewater. These systems can enhance the efficiency and substrate range of enzymatic degradation, offering potential applications in the treatment of industrial effluents containing aromatic compounds (Husain & Husain, 2007).

Antioxidant Activity and Health Benefits

Compounds with structural similarities or related functional groups have been studied for their antioxidant properties. For instance, vanillic acid, which shares a methoxybenzyl moiety, has been recognized for its antioxidant, anti-inflammatory, and neuroprotective properties. These pharmacological activities suggest potential health benefits and therapeutic applications in treating diseases related to oxidative stress (Ingole et al., 2021).

Analytical Methods in Antioxidant Research

The compound may find applications in analytical research, particularly in studies focusing on antioxidant activity. Various assays and methods have been developed to determine the antioxidant capacity of compounds, which involve chemical reactions monitored by spectrophotometry. These methods are crucial for understanding the antioxidant potential of various compounds and their implications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Bacterial Catabolism and Biotechnological Applications

The study of bacterial catabolism of compounds with functionalities similar to [1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid can reveal insights into biotechnological applications. The understanding of bacterial pathways involved in the degradation of complex organic molecules can lead to advancements in bioremediation technologies and the development of microbial strains for industrial applications (Laird et al., 2020).

properties

IUPAC Name

2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-20-9-4-2-8(3-5-9)7-15-12(18)10(6-11(16)17)14-13(15)19/h2-5,10H,6-7H2,1H3,(H,14,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZIDRBYLJOMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

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